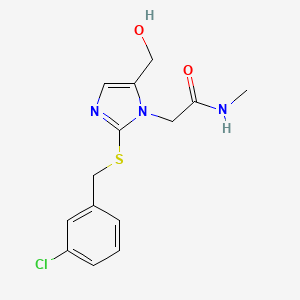

2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide

Description

This compound features a 1H-imidazole core substituted at position 2 with a (3-chlorobenzyl)thio group and at position 5 with a hydroxymethyl group. The N-methylacetamide moiety is attached to the imidazole nitrogen via a methylene bridge. Its molecular formula is C₁₅H₁₇ClN₃O₂S, with a molecular weight of 350.83 g/mol . Safety data highlight precautions for handling, including avoidance of heat and ignition sources .

Properties

IUPAC Name |

2-[2-[(3-chlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O2S/c1-16-13(20)7-18-12(8-19)6-17-14(18)21-9-10-3-2-4-11(15)5-10/h2-6,19H,7-9H2,1H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRRQCPJLOZSTGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1C(=CN=C1SCC2=CC(=CC=C2)Cl)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide is a synthetic compound with significant potential in medicinal chemistry, particularly in cancer research and antimicrobial applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Imidazole Ring : A five-membered ring that contributes to its biological activity.

- Thioether Linkage : Enhances binding interactions with biological targets.

- Hydroxymethyl Substituent : Potentially increases solubility and reactivity.

Its molecular formula is with a molecular weight of approximately 311.79 g/mol.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Androgen Receptors : The compound exhibits high binding affinity to androgen receptors, which are often overexpressed in prostate cancer cells. This property makes it a promising candidate for imaging applications in prostate cancer detection and monitoring.

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties, possibly through the inhibition of critical enzymes involved in microbial growth .

Anticancer Properties

Research indicates that the compound may inhibit cancer cell proliferation through:

- Targeting Enzymes : It may disrupt pathways critical for cancer cell survival by inhibiting specific enzymes related to lipid metabolism and other cellular processes.

- In Vivo Studies : In animal models, compounds with similar structures have shown efficacy against various cancers, supporting the need for further investigation into this compound's therapeutic potential .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent:

- Mechanism : It may inhibit microbial growth by targeting essential metabolic pathways or disrupting the integrity of microbial membranes .

- Case Studies : Various derivatives of imidazole-based compounds have been documented for their antimicrobial efficacy, indicating a potential for this compound in treating infections .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Imidazole/Benzoimidazole Cores

Compound 9c ()

- Structure: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide.

- Key Differences : Replaces the imidazole core with a benzodiazol-triazole-thiazole hybrid. The 4-bromophenyl group on the thiazole increases steric bulk and lipophilicity compared to the target compound’s 3-chlorobenzylthio group.

Compound C1 ()

- Structure: 1-amino-2-(3-chlorobenz[b]thiophen-2-yl)-4-(4-(N,N-dimethylamino)benzylidene)-1H-imidazol-5(4H)-one.

- Key Differences: Incorporates a chlorobenzothiophene moiety and a dimethylamino-benzylidene group. The absence of a thioether linkage (vs. the target’s 3-chlorobenzylthio) reduces sulfur-mediated interactions.

- Activity : Synthesized for biological evaluation, though specific data are unreported .

Razaxaban ()

- Structure: A pyrazole-imidazole hybrid with trifluoromethyl and aminobenzisoxazole groups.

- Key Differences : Despite sharing an imidazole ring, razaxaban’s pyrazole core and trifluoromethyl group enhance metabolic stability and selectivity as a factor Xa inhibitor.

- Activity : High oral bioavailability and efficacy in antithrombotic models .

Thioether-Containing Analogues

2-[(5Z)-5-(3-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide ()

- Structure: Features a thiazolidinone ring with a 3-chlorobenzylidene substituent and an imidazole-propylacetamide chain.

- Key Differences: The thiazolidinone core (vs. The benzylidene group may enable π-π stacking interactions distinct from the target’s benzylthio group.

Substituent Variations Impacting Pharmacokinetics

- Hydroxymethyl Group : Unique to the target compound, this group likely improves aqueous solubility compared to analogues with hydrophobic substituents (e.g., 9c’s bromophenyl) .

- Chlorobenzyl vs. Halogenated Aryl Groups : The 3-chlorobenzylthio group in the target compound offers moderate lipophilicity, whereas bromophenyl (9c) or trifluoromethyl (razaxaban) groups increase logP values, affecting membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.